The synthesis of methyl 2-(2,4,5-trichlorophenoxy)propanoate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propanoic acid with methanol. The reaction is generally catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid.
The molecular structure of methyl 2-(2,4,5-trichlorophenoxy)propanoate features a propanoate group attached to a trichlorophenyl moiety. The presence of three chlorine atoms in the phenoxy group significantly influences its chemical properties and biological activity.
InChI=1S/C10H9Cl3O3/c1-5(10(14)15-2)16-9-4-7(12)6(11)3-8(9)13/h3-5H,1-2H3
CCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl
The presence of chlorine substituents increases the compound's lipophilicity and potential bioactivity.
Methyl 2-(2,4,5-trichlorophenoxy)propanoate can participate in various chemical reactions due to its functional groups.
Methyl 2-(2,4,5-trichlorophenoxy)propanoate acts primarily as a plant growth regulator by mimicking indole-3-acetic acid (IAA), a natural auxin involved in plant growth processes.
This dual mode of action makes it effective against certain weeds while posing risks to non-target plant species.
The chlorinated structure contributes to its stability and potential persistence in the environment.
Methyl 2-(2,4,5-trichlorophenoxy)propanoate has several scientific applications:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: